4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as triethyl orthoformate, to yield the triazole derivative. The reaction conditions often include refluxing the mixture in a suitable solvent, such as ethanol, for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated triazole derivatives.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar triazole ring but with different substituents, leading to variations in its chemical and biological properties.
3,4-Dimethoxyphenylacetonitrile: While structurally different, it shares the 3,4-dimethoxyphenyl group, making it a useful comparison for studying the effects of different functional groups.
Uniqueness
4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific combination of the 3,4-dimethoxyphenyl group and the triazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-15-8-4-3-7(5-9(8)16-2)13-6-11-12-10(13)14/h3-6H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKNHSFVKATQIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NNC2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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